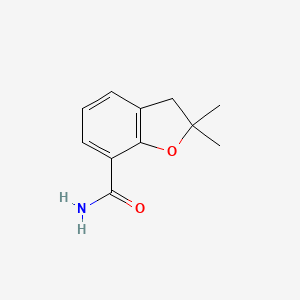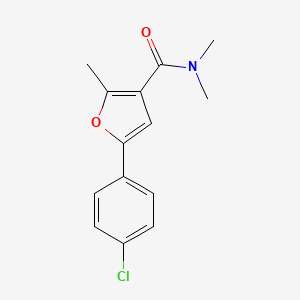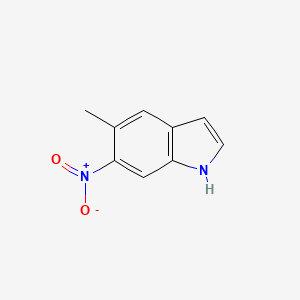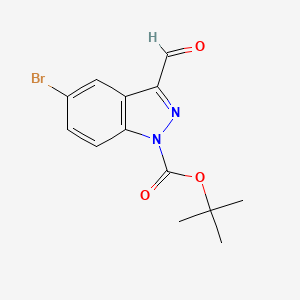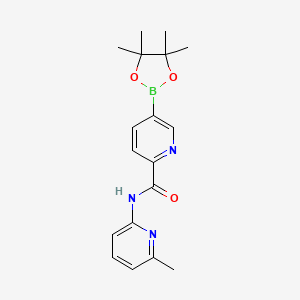
6-((6-Methylpyridin-2-yl)carbamoyl)pyridine-3-boronic acid pinacol ester
描述
6-((6-Methylpyridin-2-yl)carbamoyl)pyridine-3-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids. Boronic acids are known for their versatile applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a pyridine ring substituted with a boronic acid group and a carbamoyl group, making it a valuable intermediate in various chemical processes.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis of this compound typically involves the formation of the boronic acid group. This can be achieved by reacting the corresponding pyridine derivative with a boronic acid reagent under suitable conditions.
Pinacol Ester Formation: The pinacol ester group is introduced by reacting the boronic acid with pinacol in the presence of a catalyst, such as a palladium or copper catalyst, under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid partner to couple with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form pyridine N-oxide or reduction to form pyridine derivatives.
Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are often used.
Temperature and Pressure: Reactions are typically carried out at temperatures ranging from 50°C to 100°C and under atmospheric pressure.
Major Products Formed:
Biaryl Compounds: The Suzuki-Miyaura reaction produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield pyridine N-oxides and other pyridine derivatives, respectively.
作用机制
Target of Action
Boronic esters are generally used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound could be targeting palladium catalysts in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being a boronic ester, would provide the organic group for this transfer.
Biochemical Pathways
The compound is likely involved in the SM cross-coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic synthesis . The compound, as a boronic ester, would contribute to the formation of new carbon–carbon bonds in this pathway.
Pharmacokinetics
It’s known that boronic esters, including pinacol boronic esters, are generally stable and easy to purify . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action in SM cross-coupling reactions would be the formation of new carbon–carbon bonds . This could lead to the synthesis of new organic compounds.
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment . Additionally, the compound’s stability could be affected by exposure to air and moisture . Therefore, these factors should be considered when using the compound in reactions.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. It is also employed in the synthesis of complex molecules for pharmaceutical research.
Biology: In biological research, boronic acids are used as inhibitors for enzymes such as proteases and glycosidases. They can also serve as probes for studying biological processes.
Medicine: Boronic acids and their derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties. They are also used in the development of enzyme inhibitors for treating various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials science. Its ability to form stable bonds makes it valuable in the creation of advanced materials.
相似化合物的比较
Pyridine-3-boronic acid: Similar structure but lacks the carbamoyl group.
6-Methylpyridin-2-ylboronic acid: Similar structure but different substitution pattern on the pyridine ring.
Pinacol esters of other boronic acids: Similar ester group but different boronic acid core.
Uniqueness: The presence of both the carbamoyl group and the boronic acid group in 6-((6-Methylpyridin-2-yl)carbamoyl)pyridine-3-boronic acid pinacol ester makes it unique compared to other boronic acids. This combination allows for diverse reactivity and applications in organic synthesis and beyond.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-12-7-6-8-15(21-12)22-16(23)14-10-9-13(11-20-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSPNIXTVWMWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118468 | |
| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936091-08-6 | |
| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


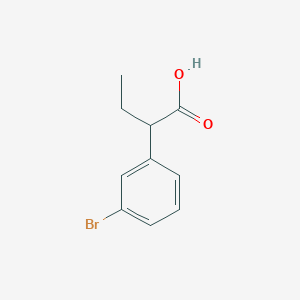
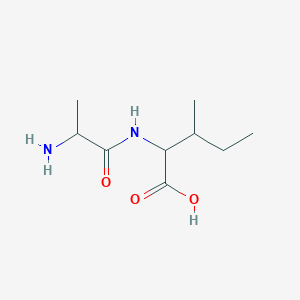
![Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride](/img/structure/B3307916.png)
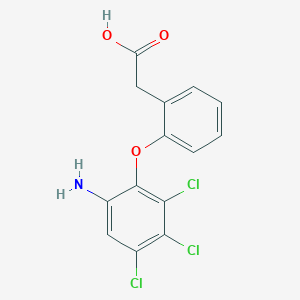
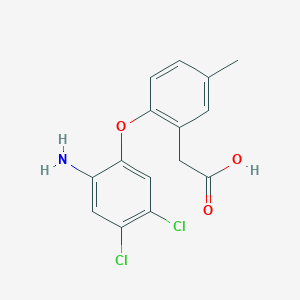
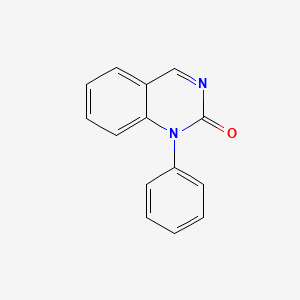
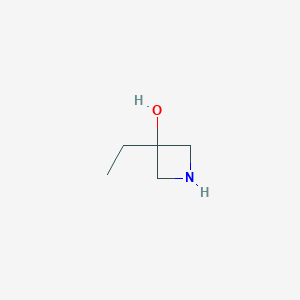
![1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine](/img/structure/B3307960.png)

